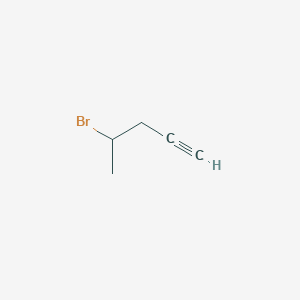

4-Bromopent-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83961-13-1 |

|---|---|

Molecular Formula |

C5H7Br |

Molecular Weight |

147.01 g/mol |

IUPAC Name |

4-bromopent-1-yne |

InChI |

InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3 |

InChI Key |

UAJKNRZBWKPSJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)Br |

Origin of Product |

United States |

Nomenclature and Isomerism of Brominated Pentynes

Systematic IUPAC Naming Conventions for Bromoalkynes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to provide a unique and unambiguous name for every organic compound. msu.eduiupac.org When naming bromoalkynes, these rules prioritize the principal functional group, which in this case is the alkyne (indicated by the "-yne" suffix). msu.edu

The process for naming a bromoalkyne such as 4-bromopent-1-yne is as follows:

Identify the Parent Chain : The longest continuous carbon chain that contains the carbon-carbon triple bond is identified. For this compound, this is a five-carbon chain, hence the root name "pent". libretexts.orglibretexts.org

Numbering the Chain : The chain is numbered to give the triple bond the lowest possible locant. In this instance, numbering begins from the end closest to the triple bond, so the alkyne is at position 1. msu.edu

Identify and Locate Substituents : The bromine atom is a substituent on this chain. Its position is indicated by the number of the carbon atom to which it is attached, which is carbon 4.

Assemble the Name : The substituent is named as a prefix ("bromo") with its locant. This is followed by the parent chain name, the alkyne locant, and the "-yne" suffix. Thus, the systematic name is this compound. libretexts.org

Structural Isomerism within Bromopentynes

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. shaalaa.comteachoo.comdoubtnut.com For the molecular formula C5H7Br, several structural isomers exist, including positional isomers where the functional groups (the bromine atom and the triple bond) are in different locations.

Positional isomers differ in the position of a substituent or a functional group on the carbon skeleton. A comparison of this compound with its positional isomers, 5-bromopent-1-yne and 1-bromopent-1-yne (B3034234), highlights the significance of substituent placement.

This compound : The bromine atom is on the fourth carbon of the five-carbon chain, with the triple bond between carbons 1 and 2. lookchem.comnih.gov

5-Bromopent-1-yne : Here, the bromine atom is on the fifth carbon. This places the bromine atom further from the alkyne group compared to this compound. chemicalbook.comnih.gov

1-Bromopent-1-yne : In this isomer, the bromine atom is attached to one of the sp-hybridized carbons of the triple bond, at position 1. This significantly alters the electronic properties of the alkyne.

The differing positions of the bromine atom influence the chemical reactivity and physical properties of these isomers. For instance, the proximity of the bromine atom to the triple bond in 1-bromopent-1-yne makes it electronically distinct from the other two isomers where the bromine is on an sp3-hybridized carbon.

Table 1: Comparison of Positional Isomers of Bromopentyne

| Compound Name | Molecular Formula | CAS Number | Structure |

|---|---|---|---|

| This compound | C5H7Br | 83961-13-1 | CH≡CCH2CH(Br)CH3 |

| 5-Bromopent-1-yne | C5H7Br | 28077-72-7 | CH≡CCH2CH2CH2Br |

| 1-Bromopent-1-yne | C5H7Br | 18494-76-3 | BrC≡CCH2CH2CH3 |

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in alkenes due to restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com While this compound does not exhibit geometric isomerism, its related alkene, 4-bromopent-2-ene, does. The designation (E) (from the German entgegen, meaning opposite) and (Z) (from zusammen, meaning together) is used to describe the stereochemistry of the double bond. chemguide.co.uk

In (E)-4-bromopent-2-ene, the higher priority groups on each carbon of the double bond are on opposite sides. The specific geometry of such isomers is crucial in synthesis, as it can dictate the stereochemistry of the products formed in subsequent reactions. The ability to selectively synthesize or react one geometric isomer over the other is a powerful tool in organic synthesis, allowing for the construction of complex molecules with precise three-dimensional arrangements. quora.com

Chemical Reactivity and Reaction Mechanisms of 4 Bromopent 1 Yne

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is characterized by the presence of an acidic proton and a carbon-carbon triple bond, which is rich in π-electrons. These features are the basis for its reactivity in alkylation, coupling, and addition reactions.

Alkylation Reactions with Nucleophiles (e.g., Nitrogen and Sulfur Based)

While the terminal alkyne proton can be removed by a strong base to form an acetylide, which can then act as a nucleophile, the term "alkylation" in this context can also refer to the entire molecule acting as an alkylating agent. Research on the closely related isomer, 5-bromopent-1-yne, demonstrates its role as an alkylating agent for nitrogen nucleophiles. In a study involving the reaction of 3-formylquinolin-2-one with 5-bromopent-1-yne in dimethylformamide (DMF) with sodium hydride, a non-regioselective alkylation occurred. researchgate.netresearchgate.net This resulted in a mixture of N-alkylated and O-alkylated quinoline (B57606) products, with the N-alkylation product being predominant. researchgate.netresearchgate.net

This reaction highlights the ability of the bromoalkyne to alkylate heteroatomic nucleophiles. Although this specific example uses an isomer, the principle applies to 4-bromopent-1-yne, where a nitrogen nucleophile can attack the carbon bearing the bromine atom to form a new carbon-nitrogen bond.

| Reactant 1 | Reactant 2 | Conditions | Products | Product Ratio (O:N) | Source |

| 3-formylquinolin-2-one | 5-bromopent-1-yne | NaH, DMF, 80°C, 8h | O- and N-alkylated quinolines | 1 : 1.5 | researchgate.netresearchgate.net |

Similarly, sulfur-based nucleophiles can be alkylated. For instance, the structural isomer 5-bromopent-2-yne (B93129) is used in the synthesis of organosulfur compounds through nucleophilic substitution with thioacetates, demonstrating the reactivity of the carbon-bromine bond towards sulfur nucleophiles.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. thalesnano.comrsc.org

The general mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation to a palladium(0) complex that has previously undergone oxidative addition with the halide. Reductive elimination from the resulting palladium(II) complex yields the coupled enyne product and regenerates the palladium(0) catalyst. The use of copper-free conditions is also possible, which helps to suppress the unwanted homocoupling of the alkyne. thalesnano.com These reactions are fundamental for constructing conjugated enyne systems, which are valuable motifs in materials science and natural product synthesis. organic-chemistry.orgspbu.ru

| Alkyne Substrate | Halide Partner | Catalyst System | Base / Solvent | Product Type | Source |

| Terminal Alkyne | Aryl/Vinyl Iodide | Pd(PPh₃)₂Cl₂, CuI | Amine Base (e.g., DIPA) | Conjugated Enyne | rsc.orgspbu.ru |

| Terminal Alkyne | Aryl/Vinyl Bromide | Pd(PPh₃)₄, CuI | Amine Base (e.g., DIPA) | Conjugated Enyne | organic-chemistry.orgacs.org |

| Terminal Alkyne | Aryl Iodide | Pd(OAc)₂/XPhos | K₂CO₃ / Surfactant in H₂O | Aryl Alkynes | researchgate.netrsc.org |

Electrophilic Additions Across the Triple Bond

The π-bonds of the alkyne are susceptible to attack by electrophiles. Alkynes undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.org The addition of one equivalent of HX to the terminal alkyne of this compound would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-1) and the halide adds to the more substituted carbon (C-2), forming a vinyl halide. libretexts.orgmsu.edu The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to C-2. libretexts.org

Similarly, the addition of one equivalent of a halogen like bromine (Br₂) typically results in the anti-addition of two bromine atoms across the triple bond, yielding a trans-dihaloalkene. libretexts.org Adding a second equivalent produces a tetrahaloalkane. It is noteworthy that while additions to alkynes are generally more exothermic than to alkenes, they are often kinetically slower. msu.edu In molecules containing both a double and a triple bond, such as 1-penten-4-yne (B3291226), electrophilic addition of bromine occurs preferentially at the more reactive double bond. libretexts.orgmsu.edu

Reactivity of the Carbon-Bromine Moiety

The bromine atom is attached to a secondary carbon, which influences the mechanisms of its substitution and elimination reactions. The proximity of the alkyne group also plays a significant role in the reactivity of this site.

Nucleophilic Substitution Reactions (e.g., SN1, SN2, SN2')

The carbon-bromine bond in this compound can be cleaved through nucleophilic substitution. As a secondary halide, it can potentially react via both SN1 and SN2 mechanisms, with conditions such as the solvent and the nature of the nucleophile determining the dominant pathway. reddit.combyjus.com

SN2 Mechanism : A strong, non-bulky nucleophile would favor a bimolecular (SN2) pathway. This involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. byjus.com The rate of this single-step reaction depends on the concentration of both the haloalkane and the nucleophile. savemyexams.com

SN1 Mechanism : In polar protic solvents (like water or alcohols), an SN1 mechanism becomes more likely. This two-step process begins with the slow departure of the bromide leaving group to form a secondary carbocation intermediate. byjus.comyoutube.com This carbocation is stabilized by hyperconjugation and, importantly, by resonance with the adjacent π-system of the alkyne, which would make the SN1 pathway more favorable than for a typical secondary alkyl bromide. The planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. byjus.comyoutube.com

SN2' Mechanism : The presence of the alkyne allows for a third possibility: the SN2' reaction. In this pathway, the nucleophile attacks the terminal carbon of the alkyne (C-1), triggering a rearrangement where the triple bond shifts and the bromide ion is ejected from the C-4 position. This results in the formation of an allene (B1206475). A notable example is the copper-catalyzed reaction of propargylic bromides with nitrogen nucleophiles, such as oxazolidinones, which proceeds via a formal SN2' pathway to efficiently generate allenamides. acs.org

| Mechanism | Substrate Feature | Nucleophile/Solvent | Intermediate | Stereochemistry |

| SN1 | Secondary, propargylic-like | Weak Nucleophile / Polar Protic | Carbocation (resonance stabilized) | Racemization |

| SN2 | Secondary halide | Strong Nucleophile / Polar Aprotic | Transition State | Inversion |

| SN2' | Propargylic-like system | Various (Cu-catalyzed for N-nucleophiles) | Concerted rearrangement | Forms an allene |

Elimination Reactions to Form Conjugated Systems (e.g., Dienes, Enynes)

Treatment of this compound with a base can induce an elimination reaction (dehydrobromination), which competes with substitution reactions. reddit.com Depending on which proton is removed by the base, different conjugated products can be formed.

Formation of a Conjugated Enyne : If a strong, non-hindered base removes the proton from C-3, a conjugated enyne, pent-1-en-3-yne, would be formed. This is an E2 elimination pathway.

Formation of an Allene : If the base removes the acetylenic proton at C-1, it could potentially lead to an intermediate that rearranges. However, the more common pathway for allene formation from this substrate is via an SN2' substitution, as described above. A strong, bulky base removing a proton from C-5 is not possible as there are no protons on C-5. Base-induced elimination is a well-established method for creating conjugated dienes and enynes, which are valuable synthons for cycloaddition reactions like the Diels-Alder reaction. uva.nlacs.org

Radical Reactions and Pathways Involving Bromine Abstraction

The presence of a bromine atom in this compound opens up pathways for radical reactions, often initiated by the abstraction of the bromine atom. While specific studies on this compound are not extensively detailed in the provided results, the principles of radical reactions on similar bromoalkynes and haloalkanes can be applied.

Radical initiators, such as those used in the bromination of alkynes, can promote the homolytic cleavage of the carbon-bromine bond. For instance, the reaction of pent-1-yne with HBr in the presence of peroxides proceeds via a radical mechanism, where a bromine radical is generated and adds to the alkyne. brainly.com This suggests that under appropriate conditions, such as with radical initiators like AIBN (azobisisobutyronitrile) or upon UV irradiation, this compound could generate a pent-1-yn-4-yl radical.

The resulting radical species can then participate in various subsequent reactions. One common pathway is hydrogen atom abstraction from a suitable donor, which would result in the formation of pent-1-yne. Another significant pathway is intramolecular cyclization, especially in appropriately substituted derivatives. adelaide.edu.au The rate and outcome of such radical cyclizations are influenced by factors like the chain length and the presence of substituents. adelaide.edu.au For example, studies on the radical cyclization of hex-5-en-1-yl radicals, generated from the corresponding bromide, have shown selective exo-cyclization. adelaide.edu.au

It is important to note that reaction conditions, such as the choice of solvent, can influence the reaction pathway. Nonpolar solvents may favor radical pathways in some bromination reactions.

Intramolecular Cyclization and Rearrangement Processes

This compound is a versatile substrate for various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse carbocyclic and heterocyclic systems. The presence of both an alkyne and a reactive C-Br bond within the same molecule allows for a range of transformations.

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgrsc.org While the classic PKR is intermolecular, its intramolecular version is highly valuable for constructing fused ring systems. uwindsor.ca

Although direct examples of this compound in a Pauson-Khand reaction were not found in the search results, the reaction is known to tolerate certain functional groups. Notably, there are rare examples of intramolecular Pauson-Khand reactions proceeding successfully on substrates containing a primary alkyl bromide. core.ac.uk This suggests that a suitably designed enyne derived from this compound could potentially undergo an intramolecular PKR to construct a bicyclic cyclopentenone framework. The success of such a reaction would likely depend on the specific reaction conditions and the nature of the tether connecting the alkene and alkyne moieties. uwindsor.ca Additives like N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions. wikipedia.org

The hexadehydro-Diels-Alder (HDDA) reaction is a thermal [4+2] cycloaddition between a diyne and an alkyne (diynophile) that generates a highly reactive benzyne (B1209423) intermediate, which is then trapped in situ. wikipedia.orgnih.govcarleton.edu This reaction is a powerful tool for the de novo synthesis of substituted aromatic compounds. wikipedia.orgresearchgate.net

For this compound to participate in an HDDA reaction, it would need to be incorporated into a larger molecule containing a conjugated diyne system. The alkyne moiety of this compound could potentially act as the diynophile. The HDDA reaction is typically an intramolecular process, requiring the diyne and the alkyne to be tethered together. nih.govacs.org The structure of this tether has a significant impact on the reaction rate. acs.org The reaction is initiated by heat and does not require any other reagents to generate the benzyne intermediate. nih.govresearchgate.net The subsequent trapping of the benzyne can lead to complex polycyclic aromatic compounds. wikipedia.org

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic structures.

Heterocycle Synthesis: this compound can be used as an alkylating agent to introduce the pent-1-ynyl group onto a heteroatom, followed by intramolecular cyclization. For example, it has been used in the alkylation of 3-formylquinolin-2-one, leading to a mixture of O- and N-alkylation products. researchgate.net These unsaturated derivatives can then undergo electrophilic intramolecular cyclization to form polycyclic quinoline derivatives. researchgate.net Another example involves the use of 5-bromopent-1-yne in cobalt(I)-catalyzed [6π + 2π]-cycloaddition reactions with N-carbocholesteroxyazepine to synthesize 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net

Carbocycle Synthesis: Intramolecular cyclization reactions can also lead to the formation of carbocycles. For instance, radical cyclization of related bromoalkynes can lead to the formation of cyclic compounds. adelaide.edu.au Furthermore, transition metal-catalyzed cyclizations are a common strategy. While specific examples for this compound are not detailed, related haloalkynes undergo cycloisomerization reactions catalyzed by gold(I) complexes to form indene (B144670) derivatives. csic.es The intramolecular cyclization of diynes, which could be synthesized from this compound, can also lead to carbocycles. For example, the cyclization of 1,7-octadiyne (B1345467) can produce cyclohept-1-ene-3-ylidene. researchgate.net

Data Tables

Table 1: Reactivity of this compound in Different Reaction Types

| Reaction Type | Key Features | Potential Products | Citations |

| Radical Reactions | Initiated by bromine abstraction; can be influenced by solvent and initiators. | Pent-1-yn-4-yl radical, leading to pent-1-yne or cyclized products. | , brainly.com, adelaide.edu.au |

| Pauson-Khand Reaction | [2+2+1] cycloaddition with an alkene and CO; requires a metal catalyst. | Bicyclic cyclopentenones (in an intramolecular setup). | wikipedia.org, core.ac.uk, uwindsor.ca |

| HDDA Reaction | Thermal [4+2] cycloaddition of a diyne and an alkyne; forms a benzyne intermediate. | Substituted aromatic compounds (when incorporated into a triyne substrate). | wikipedia.org, nih.gov, carleton.edu, researchgate.net |

| Heterocyclization | Alkylation followed by intramolecular cyclization. | Polycyclic quinolines, 9-azabicyclo[4.2.1]nona-2,4,7-trienes. | researchgate.net, mdpi.com, researchgate.net |

| Carbocyclization | Can proceed via radical or transition-metal-catalyzed pathways. | Indene derivatives, cycloheptene (B1346976) derivatives. | adelaide.edu.au, researchgate.net, csic.es |

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Architectures

The dual functionality of 4-bromopent-1-yne allows for sequential or one-pot reactions where both the alkyne and the bromide moieties are strategically employed to build molecular complexity. The terminal alkyne can participate in a range of carbon-carbon bond-forming reactions, including couplings and cycloadditions, while the secondary bromide serves as a handle for nucleophilic substitution or the formation of organometallic reagents.

Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. The synthesis of these sterically demanding architectures often requires specialized methods. While direct, documented examples detailing the use of this compound for spirocycle synthesis are not prevalent in readily accessible literature, its structure is amenable to strategies such as palladium-catalyzed spirocyclization. In such hypothetical pathways, the alkyne could undergo an initial carbopalladation, followed by an intramolecular C-H activation or reaction with the bromo-substituted carbon to forge the spirocyclic core. General palladium-catalyzed methods for creating spirocycles through sequential C-H activation and alkyne insertion have been developed, providing a framework through which this compound could potentially be utilized.

Fused heterocyclic systems are central to medicinal chemistry and materials science. The synthesis of complex nitrogen-containing fused rings, such as azabicyclononatrienes, often involves cascade reactions where multiple bonds and rings are formed in a single operation. The functional groups of this compound make it a plausible, though not widely documented, precursor for such transformations. A synthetic strategy could involve an initial reaction at the alkyne terminus, such as a Sonogashira coupling or an addition reaction, to introduce a nitrogen-containing fragment. Subsequent intramolecular cyclization, potentially involving the bromide as a leaving group, could then lead to the formation of the fused heterocyclic structure.

Conjugated polyenes, enediynes, and dienynes are key structures in natural products, molecular electronics, and polymers. The terminal alkyne of this compound is perfectly suited for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are fundamental to the synthesis of these unsaturated systems.

In a typical Sonogashira reaction, this compound can be coupled with vinyl or aryl halides to extend the carbon chain and introduce further unsaturation. A subsequent elimination of HBr from the bromopentynyl moiety can generate a new double bond, leading to the formation of a conjugated dienyne system. This type of cascade reaction, combining a cross-coupling with an elimination, provides an efficient route to these valuable conjugated structures from simple precursors.

Table 1: Potential Sonogashira Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Potential Product Type | Key Transformation |

|---|---|---|---|

| Vinyl Bromide | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Conjugated Enyne | C(sp)-C(sp²) bond formation |

| Aryl Iodide | Pd(PPh₃)₄, CuI, Amine Base | Aryl-substituted Alkyne | C(sp)-C(sp²) bond formation |

| Terminal Alkyne (after conversion of bromide to azide) | Cu(I) catalyst | Triazole-linked structure | Click Chemistry (CuAAC) |

Role in Catalytic Processes and Cascade Reactions

Beyond serving as a simple building block, this compound is a substrate for various catalytic transformations, enabling efficient and atom-economical synthetic routes. Its ability to participate in cascade reactions, where multiple chemical bonds are formed sequentially in one pot, makes it a valuable tool in modern organic synthesis.

The terminal alkyne group is a versatile handle for numerous metal-catalyzed reactions.

Copper-Catalyzed Reactions: The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. By first converting the bromide of this compound to an azide, followed by an intermolecular CuAAC reaction with another alkyne, or by reacting this compound itself with an organoazide, complex heterocyclic structures can be assembled. These triazole products can serve as ligands for other metal catalysts or possess biological activity.

Palladium-Catalyzed Reactions: As mentioned, palladium catalysis is crucial for activating the alkyne in Sonogashira couplings. Furthermore, the bromide can participate in other palladium-catalyzed cross-couplings like Suzuki, Stille, or Heck reactions, allowing for a diverse range of substituents to be introduced at the 4-position.

Silver-Catalyzed Reactions: Silver salts are known to be excellent π-acids that can activate alkynes towards nucleophilic attack. This property can be harnessed for cyclization and hydrofunctionalization reactions of substrates derived from this compound.

Cobalt-Catalyzed Reactions: Cobalt complexes are effective catalysts for various transformations involving alkynes, such as cycloadditions and enyne couplings. Cobalt catalysis can be employed for the regio- and stereoselective coupling of this compound with alkenes to produce 1,3-dienes, which are important building blocks in their own right.

Table 2: Overview of Metal-Catalyzed Transformations for this compound

| Metal Catalyst | Reaction Type | Reactive Site | Example Product Class |

|---|---|---|---|

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazoles |

| Palladium(0)/Cu(I) | Sonogashira Coupling | Terminal Alkyne | Enynes, Dienynes |

| Silver(I) | Alkyne Hydrofunctionalization | Terminal Alkyne | Functionalized Alkenes |

| Cobalt(II) | Enyne Coupling | Terminal Alkyne | 1,3-Dienes |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. While this compound is not a typical substrate for common organocatalytic reactions like Michael additions in its native form, it can be derivatized into suitable precursors. For instance, the alkyne could be transformed into an α,β-unsaturated system, which could then act as a Michael acceptor. An organocatalyst, such as a chiral amine or thiourea, could then direct the enantioselective addition of a nucleophile to this system, enabling the construction of chiral molecules. The bromide handle could be retained for subsequent synthetic manipulations, showcasing the potential for integrating organocatalysis with other synthetic operations in a multi-step sequence.

Precursors for Biologically Active Molecules and Natural Product Synthesis

The unique structural features of this compound, namely a terminal alkyne and a secondary alkyl bromide, make it a versatile building block in advanced organic synthesis. The presence of two distinct reactive functional groups allows for selective and sequential transformations, providing a pathway to complex molecular architectures. The terminal alkyne is a valuable handle for carbon-carbon bond formation through various coupling and cycloaddition reactions, while the bromo group can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic cross-coupling processes. This dual functionality is particularly valuable in the construction of scaffolds for biologically active molecules and in the total synthesis of natural products.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇Br nih.gov |

| IUPAC Name | This compound nih.gov |

| Molecular Weight | 147.01 g/mol nih.gov |

| CAS Number | 83961-13-1 nih.gov |

| SMILES | CC(CC#C)Br nih.gov |

| InChIKey | UAJKNRZBWKPSJO-UHFFFAOYSA-N nih.gov |

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structure is emblematic of bifunctional reagents that are crucial for creating complex organic scaffolds. Alkynes are important precursors for assembling a wide variety of carbocyclic and heterocyclic structures. rsc.org The terminal alkyne in this compound can readily participate in fundamental synthetic transformations used to build molecular complexity. For instance, it is a suitable substrate for:

Cycloaddition Reactions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings, which are common motifs in pharmaceuticals. nih.gov It can also participate in transition-metal-catalyzed cycloadditions, such as [4+2] or [2+2+2] reactions, to construct polycyclic systems.

Coupling Reactions: Sonogashira coupling of the terminal alkyne with aryl or vinyl halides is a powerful method for creating substituted alkynes and conjugated enyne systems, which are key structural units in many natural products and functional materials.

Sequential Functionalization: The differential reactivity of the alkyne and the bromide allows for a stepwise approach to scaffold construction. For example, the alkyne could first be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole ring, followed by a substitution reaction at the bromine-bearing carbon to append another fragment of the target molecule.

This ability to serve as a linchpin, connecting different molecular fragments through distinct chemical reactions at either end of its five-carbon chain, makes this compound a potentially valuable intermediate for synthesizing diverse and complex molecular frameworks.

In medicinal chemistry, the incorporation of an alkyne group into molecular frameworks can significantly enhance biological activity. researchgate.net Bromoalkynes, in particular, serve as highly useful reagents for creating analogues of known bioactive molecules to perform structure-activity relationship (SAR) studies.

Research has demonstrated the utility of 1-bromoalkynes in the synthesis of privileged scaffolds for pharmaceuticals. nih.gov For example, a copper(I)-catalyzed cross-coupling reaction between 1-bromoalkynes and N-heterocyclic organozinc reagents has been developed to produce piperidines and pyrrolidines. nih.gov These nitrogen-containing heterocycles are present in a significant percentage of FDA-approved small-molecule drugs. nih.gov This methodology provides access to saturated N-heterocyclic scaffolds that contain a highly modifiable internal alkyne, which can be used for further synthetic elaboration. nih.gov

Furthermore, copper-catalyzed reactions involving 1-bromoalkynes have been used to functionalize arynes, which are highly reactive intermediates. nih.gov This "bromoalkynylation" reaction allows for the efficient installation of both a bromo and an alkynyl substituent onto an aromatic ring in a single step, rapidly building molecular complexity that can be valuable for creating libraries of compounds for drug discovery. nih.gov

By analogy with these related bromoalkynes, this compound can be envisioned as a reagent to introduce a (1-methylbut-3-ynyl) moiety into potential drug candidates. This fragment provides several advantages for medicinal chemistry research:

Structural Diversity: The non-linear, rigid nature of the alkyne can explore different regions of a biological target's binding pocket compared to more flexible alkyl chains.

Metabolic Stability: The alkyne group can be more metabolically stable than other functional groups.

Vectorial Orientation: The defined geometry of the alkyne can orient substituents in specific three-dimensional arrangements.

Further Functionalization: The terminal position of the alkyne remains available for subsequent modifications, such as "click chemistry" reactions to attach probes, fluorescent tags, or solubility-enhancing groups. soton.ac.uk

Therefore, the use of this compound and related bromoalkynes provides a strategic approach to generating novel analogues of bioactive compounds, facilitating the exploration of chemical space and the optimization of lead compounds in medicinal chemistry.

Advanced Spectroscopic Characterization and Computational Studies in Research

Elucidation of Reaction Intermediates and Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural analysis of 4-bromopent-1-yne and its derivatives. These techniques provide precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural confirmation and the determination of stereochemistry in reaction products.

In the ¹H NMR spectrum of a related compound, 5-bromopent-1-yne, the terminal alkyne proton typically appears as a triplet in the range of δ 1.8–2.1 ppm. For this compound, the proton on the carbon bearing the bromine atom (CH-Br) would exhibit a characteristic chemical shift, and its coupling to adjacent protons would provide further structural insights.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The sp-hybridized carbons of the alkyne group in bromoalkynes typically resonate in the range of δ 70–85 ppm, while the carbon atom bonded to the bromine (C-Br) appears at approximately δ 30–40 ppm.

In studies involving reactions of this compound, such as its use in the synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes, comprehensive 1D and 2D NMR analyses (¹H, ¹³C, DEPT, COSY, NOESY, HSQC, HMBC) are essential to confirm the complex structures of the resulting cycloadducts. mdpi.com

Table 1: Representative NMR Data for Bromoalkyne Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Terminal Alkyne (C≡C-H) | 1.8 - 2.1 (triplet) |

| ¹³C | Alkyne Carbons (C≡C) | 70 - 85 |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. mdpi.comnih.gov The molecular formula for this compound is C₅H₇Br. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

In the context of reaction monitoring, MS can be used to identify intermediates and final products. For example, in the synthesis of complex molecules using this compound, HRMS with electrospray ionization (ESI) is frequently used to confirm the mass of the synthesized compounds. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.98039 | 118.5 uni.lu |

| [M+Na]⁺ | 168.96233 | 132.0 uni.lu |

| [M-H]⁻ | 144.96583 | 120.2 uni.lu |

| [M+NH₄]⁺ | 164.00693 | 140.9 uni.lu |

| [M+K]⁺ | 184.93627 | 121.9 uni.lu |

Data from PubChemLite, calculated using CCSbase. uni.lu

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the outcomes of chemical reactions. DFT calculations can determine the optimized geometry, energy levels of molecular orbitals (such as the HOMO and LUMO), and the distribution of electron density within the molecule. researchgate.net This information is crucial for understanding the reactivity of this compound. For instance, DFT can be used to calculate the activation energies for different potential reaction pathways, helping to predict which products are most likely to form.

Transition State Modeling for Mechanistic Elucidation (e.g., in cycloaddition reactions)

Transition state modeling, often performed using DFT or other high-level computational methods, is a powerful technique for elucidating the detailed mechanisms of chemical reactions. By locating and characterizing the transition state structure—the highest energy point along the reaction coordinate—researchers can gain insight into how a reaction proceeds.

In the context of cycloaddition reactions involving alkynes, such as the dehydro-Diels-Alder reaction, computational studies can distinguish between concerted and stepwise mechanisms. acs.org For example, theoretical calculations have shown that for the cycloaddition of enynes, a concerted pathway is generally favored over a stepwise diradical mechanism. acs.org These computational models can be applied to reactions involving this compound to understand the intricate details of its participation in cycloaddition processes. pitt.edu

Molecular Dynamics Simulations for Conformational Analysis

A comprehensive review of available scientific literature indicates that specific molecular dynamics (MD) simulation studies focusing on the conformational analysis of this compound have not been extensively reported. While computational methods are increasingly integral to chemical research, dedicated studies on the dynamic conformational behavior of this particular compound appear to be limited.

However, the principles of molecular dynamics simulations are highly applicable to a molecule like this compound, which possesses sufficient structural flexibility to exist in multiple conformations. MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and the thermodynamic and kinetic relationships between different molecular shapes.

For this compound, the key area of conformational flexibility lies in the rotation around the single bond between the C3 and C4 carbons. This rotation would give rise to different spatial arrangements of the bromine atom and the methyl group relative to the alkyne functional group. The resulting conformers, such as anti and gauche forms, would possess different energies and populations at thermal equilibrium.

Research on structurally similar compounds underscores the potential insights that could be gained from such an analysis. For instance, studies on the related molecule 4-bromobut-1-yne have identified the existence of both a planar trans conformer and a nonplanar gauche (or skew) conformer, connected by rotation around a C-C single bond. researchgate.net It is plausible that this compound exhibits similar conformational isomerism. A molecular dynamics simulation could elucidate the potential energy surface associated with this rotation, identifying the stable conformers, the energy barriers separating them, and their relative populations. This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and interactions in various chemical environments.

While direct experimental spectra for this compound are not widely published, predictive computational tools can offer insights. For example, predicted collision cross-section (CCS) values, which relate to the shape of a molecule as determined by ion mobility mass spectrometry, are available for various adducts of this compound.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.98039 | 118.5 |

| [M+Na]⁺ | 168.96233 | 132.0 |

| [M-H]⁻ | 144.96583 | 120.2 |

| [M+NH₄]⁺ | 164.00693 | 140.9 |

| [M+K]⁺ | 184.93627 | 121.9 |

| [M+H-H₂O]⁺ | 128.97037 | 114.0 |

| [M+HCOO]⁻ | 190.97131 | 136.4 |

| [M+CH₃COO]⁻ | 204.98696 | 183.5 |

Data sourced from predicted values. uni.lu

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Highly Selective Transformations

The dual functionality of bromoalkynes, featuring a reactive triple bond and a carbon-halogen bond, presents a unique platform for complex molecular construction. scispace.comacs.org A primary focus of future research is the design of novel catalytic systems that can precisely control the chemo-, regio-, and stereoselectivity of transformations involving 4-bromopent-1-yne.

Transition metal catalysis has been instrumental in activating haloalkynes, and considerable efforts are being directed towards developing catalysts that can selectively target either the alkyne or the carbon-bromide bond. acs.orgnih.gov For instance, palladium, nickel, copper, and gold catalysts have been employed in various "inverse Sonogashira coupling" reactions, enabling the direct alkynylation of C-H bonds. acs.org Future work will likely involve the development of catalysts with tailored ligand spheres to fine-tune their reactivity and prevent undesired side reactions. The goal is to create systems that can operate under milder conditions with lower catalyst loadings, enhancing both the efficiency and sustainability of the process.

Metal-catalyzed hydrofunctionalization, the addition of E-H bonds (where E can be carbon, oxygen, nitrogen, sulfur, etc.) across the triple bond, is another area of intense investigation. scispace.com Developing catalytic systems that can achieve high selectivity in these additions to bromoalkynes would provide atom-economical routes to valuable haloalkenes, which are key intermediates in cross-coupling reactions. scispace.com

| Catalyst System | Transformation Type | Selectivity Goal | Potential Application |

| Ligand-Modified Palladium | Inverse Sonogashira Coupling | High regioselectivity for C-H activation | Synthesis of complex alkynylated heterocycles |

| Chiral Gold Complexes | Asymmetric Hydrofunctionalization | High enantioselectivity | Access to chiral haloalkenes for pharmaceuticals |

| Silver(I) Acetate (B1210297) | Hydrothiocyanation | Exclusive Z-configuration (anti-addition) | Preparation of vinyl thiocyanates |

| Copper-based Catalysts | One-pot Cyclizations | Regioselective formation of heterocycles | Rapid assembly of furans and thiophenes acs.org |

Exploration of New Reactivity Modes and Synthetic Applications

Beyond established transformations, an emerging trend is the exploration of entirely new modes of reactivity for this compound. This involves leveraging its unique electronic properties to participate in novel cycloadditions, tandem reactions, and multicomponent processes. Haloalkynes can act as versatile building blocks, and their reaction pathways can be guided by the choice of transition metal catalyst to form various intermediates like σ-acetylene-metal, π-acetylene-metal, or halovinylidene-metal complexes. acs.orgnih.gov

Researchers are investigating cascade reactions where both the alkyne and the bromide functionalities of this compound are sequentially engaged in a single operation. Such processes allow for the rapid construction of molecular complexity from a simple starting material, which is a key goal in modern organic synthesis. nih.gov For example, a palladium-catalyzed reaction might first facilitate a coupling at the C-Br bond, followed by an intramolecular cyclization involving the alkyne, leading to complex cyclic structures.

The ability of the halogen to be retained during reactions is a significant advantage, as it provides a handle for subsequent modifications. nih.gov This opens up possibilities for iterative cross-coupling strategies, where this compound is first incorporated into a molecule via its alkyne group, and the bromo-substituent is later used as a connection point for further functionalization.

Green Chemistry Approaches in Bromoalkyne Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including bromoalkynes. zenodo.org Future research will emphasize the development of more sustainable methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comcas.org

For the synthesis of this compound and its analogs, this involves moving away from traditional methods that may use stoichiometric and hazardous reagents. A greener approach involves the electrophilic bromination of terminal alkynes using catalysts like silver in conjunction with reagents such as N-bromosuccinimide (NBS), which offers mild conditions and high efficiency. acs.org Further research is aimed at replacing halogenated solvents with more benign alternatives like water or bio-based solvents, or even developing solvent-free reaction conditions. mdpi.comejcmpr.com

In the reactions of bromoalkynes, green chemistry principles are being applied by:

Improving Atom Economy: Designing reactions, such as hydrofunctionalizations, where most of the atoms from the reactants are incorporated into the final product. scispace.commdpi.com

Using Recyclable Catalysts: Developing heterogeneous or fluorous-tagged catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comresearchgate.net

Adopting Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to cleaner reactions and reduced energy consumption compared to conventional heating. mdpi.com

| Green Chemistry Principle | Application in Bromoalkyne Chemistry | Research Goal |

| Waste Prevention | Developing one-pot and tandem reactions. nih.gov | Minimize purification steps and solvent usage. |

| Atom Economy | Prioritizing addition reactions (e.g., hydrofunctionalization) over substitution. mdpi.com | Maximize incorporation of starting materials into the product. |

| Less Hazardous Synthesis | Using methanol (B129727) as a greener methylating agent instead of methyl iodide. nih.gov | Reduce the toxicity of reagents and byproducts. |

| Use of Renewable Feedstocks | Synthesizing reagents or solvents from biomass. zenodo.org | Decrease reliance on petrochemical sources. |

| Catalysis | Employing recyclable and highly efficient metal or organocatalysts. | Lower energy requirements and minimize catalyst waste. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale discoveries into practical, scalable processes, researchers are increasingly turning to flow chemistry and automation. researchgate.net Continuous flow processes offer significant advantages over traditional batch chemistry, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved reproducibility. umontreal.canih.gov

The synthesis and reaction of this compound are well-suited for flow chemistry. The precise control offered by flow reactors can help manage potentially exothermic reactions and allow for the safe handling of reactive intermediates. mpg.de Furthermore, multistep syntheses involving bromoalkynes can be "telescoped" into a continuous sequence, where the output of one reactor flows directly into the next, eliminating the need for manual handling and purification of intermediates. umontreal.canih.gov

Automation and machine learning are being integrated with flow systems to accelerate reaction optimization. nih.gov An automated platform can systematically vary reaction conditions and use real-time analytical tools to identify the optimal parameters for yield and selectivity. This high-throughput approach can dramatically reduce the time required for process development and facilitate the rapid discovery of new reaction conditions for transformations involving this compound. The combination of flow chemistry and automation is a key emerging trend that will enable the efficient, reliable, and scalable production of complex molecules derived from this versatile bromoalkyne. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromopent-1-yne, and how can reaction conditions be controlled to minimize side-product formation?

- Methodological Answer : The synthesis of this compound typically involves bromination of pent-1-yne derivatives under controlled conditions. Key factors include temperature regulation (e.g., maintaining 0–5°C to suppress alkyne polymerization) and solvent selection (e.g., using non-polar solvents to favor monobromination). Stoichiometric control of brominating agents (e.g., N-bromosuccinimide) and catalysts (e.g., Lewis acids) can reduce dibromination byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) and gas chromatography (GC) to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : The terminal alkyne proton appears as a singlet near δ 1.8–2.2 ppm, while the brominated carbon’s neighboring protons show splitting patterns influenced by coupling constants.

- ¹³C NMR : The sp-hybridized carbons (alkyne) resonate at δ 70–85 ppm, and the brominated carbon appears downfield (δ 30–40 ppm).

- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) are diagnostic. Mass spectrometry (MS) should confirm molecular ion peaks and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its volatility and potential toxicity, use fume hoods for all procedures. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Store the compound in amber glass bottles under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with activated charcoal and disposed of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound’s structural conformation?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., basis set limitations). Validate computational results by:

- Comparing experimental vs. simulated IR/NMR spectra using software like Gaussian or ORCA.

- Adjusting solvent effects and relativistic corrections in simulations for bromine-containing compounds.

- Cross-referencing with crystallographic data (if available) or rotational spectroscopy to confirm bond angles .

Q. What strategies are recommended for designing kinetic studies to investigate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Variable Control : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvents to assess reaction rates.

- Quenching Experiments : Use aliquots taken at timed intervals and analyze via GC-MS to construct rate laws.

- Isotopic Labeling : Introduce deuterated analogs to study kinetic isotope effects (KIEs) on C-Br bond cleavage.

- Computational Modeling : Apply Eyring equation-derived activation parameters to correlate experimental kinetics with transition-state theory .

Q. How can researchers employ mechanistic studies to elucidate the role of this compound’s bromine substituent in regioselective transformations?

- Methodological Answer :

- Electrophilicity Mapping : Use Fukui indices or electrostatic potential surfaces (EPS) to predict bromine’s directing effects.

- Competition Experiments : Compare reactivity with non-brominated analogs (e.g., pent-1-yne) in Sonogashira or Heck couplings.

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis spectroscopy to identify bromine’s role in stabilizing carbocation or radical intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under varying storage conditions?

- Methodological Answer :

- Triangulation : Replicate stability tests (e.g., accelerated degradation studies) across multiple labs to isolate environmental variables (humidity, light exposure).

- Analytical Cross-Check : Use HPLC to quantify decomposition products and correlate with NMR/IR data.

- Meta-Analysis : Review primary literature for consensus on optimal storage protocols, prioritizing peer-reviewed studies over preprint data .

Experimental Design Considerations

Q. What steps ensure reproducibility when synthesizing this compound derivatives for biological assays?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, purification methods (e.g., column chromatography vs. distillation), and characterization thresholds (e.g., ≥95% purity by HPLC).

- Batch Testing : Synthesize multiple batches to assess inter-batch variability.

- Collaborative Validation : Share samples with independent labs for spectral verification and biological activity replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.